molecular formula C27H25N5O3 B10899636 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10899636
M. Wt: 467.5 g/mol
InChI Key: VVRGXGXRHWWLLJ-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other heterocyclic compounds with pyrazole, isoxazole, and pyridine rings. Examples include:

  • 1-Benzyl-3,5-dimethyl-1H-pyrazole
  • 4-Methoxyphenyl isoxazole
  • 6-Methylpyridine derivatives

Uniqueness

What sets N4-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of these rings in a single molecule, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-16-14-22(23-25(31-35-27(23)28-16)20-10-12-21(34-4)13-11-20)26(33)29-24-17(2)30-32(18(24)3)15-19-8-6-5-7-9-19/h5-14H,15H2,1-4H3,(H,29,33)

InChI Key

VVRGXGXRHWWLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=C(N(N=C4C)CC5=CC=CC=C5)C

Origin of Product

United States

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